4-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines pyrido[3,4-d]pyrimidine and tetrahydroquinazoline moieties, making it a valuable candidate for various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline typically involves multi-step reactions. One common method includes the condensation of pyrido[3,4-d]pyrimidine derivatives with piperazine, followed by cyclization with tetrahydroquinazoline precursors. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times . Additionally, continuous flow chemistry methods can be employed to produce large quantities of the compound under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
4-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Solvents such as ethanol, methanol, and acetonitrile are frequently used to dissolve the reactants and facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
4-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes and receptors involved in disease pathways
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar pyrimidine core and is known for its anticancer properties.
Pyrido[2,3-d]pyrimidine: Another related compound with applications in medicinal chemistry.
Imidazo[1’,2’1,6]pyrido[2,3-d]pyrimidine: Known for its role as a CDK4/6 inhibitor.
Uniqueness
4-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline is unique due to its combination of pyrido[3,4-d]pyrimidine and tetrahydroquinazoline moieties, which confer distinct biological activities and chemical properties. This structural uniqueness makes it a valuable compound for targeted therapeutic applications and advanced research.
Properties
Molecular Formula |
C19H21N7 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C19H21N7/c1-2-4-16-14(3-1)18(23-12-21-16)25-7-9-26(10-8-25)19-15-5-6-20-11-17(15)22-13-24-19/h5-6,11-13H,1-4,7-10H2 |
InChI Key |
ARLZRJSDWFAICL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4C=CN=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.